molecular formula C24H29F2NO6 B11215780 N-(2,4-difluorophenyl)tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)

N-(2,4-difluorophenyl)tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)

Cat. No.: B11215780
M. Wt: 465.5 g/mol
InChI Key: YGWKOKROBVODSW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core dispiro structure, followed by the introduction of the 2,4-difluorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the desired product quality .

Chemical Reactions Analysis

N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide involves its interaction with specific molecular targets. The compound’s fluorinated phenyl group is believed to play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

N-(2,4-difluorophenyl)tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carboxamide can be compared with other similar compounds, such as:

These compounds share a similar dispiro structure but differ in their functional groups, which can significantly impact their chemical properties and applications

Properties

Molecular Formula

C24H29F2NO6

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C24H29F2NO6/c25-14-7-8-16(15(26)13-14)27-21(28)19-17-18(31-23(30-17)9-3-1-4-10-23)20-22(29-19)33-24(32-20)11-5-2-6-12-24/h7-8,13,17-20,22H,1-6,9-12H2,(H,27,28)

InChI Key

YGWKOKROBVODSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC3C(O2)C(OC4C3OC5(O4)CCCCC5)C(=O)NC6=C(C=C(C=C6)F)F

Origin of Product

United States

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